N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
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Overview
Description
N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclooctylmethyl group attached to the nitrogen atom, a methoxy group at the para position, and a trifluoromethyl group at the meta position of the aniline ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields. Another method involves the reductive amination of aniline or nitroarene derivatives with cyclooctylmethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The methoxy group can also influence the compound’s pharmacokinetics by affecting its solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohexylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
- N-(Cyclopentylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
- N-(Cyclooctylmethyl)-4-methoxy-3-(difluoromethyl)aniline
Uniqueness
N-(Cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is unique due to the presence of the cyclooctylmethyl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. The trifluoromethyl group also imparts unique electronic properties that can enhance the compound’s biological activity compared to similar compounds .
Properties
IUPAC Name |
N-(cyclooctylmethyl)-4-methoxy-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3NO/c1-22-16-10-9-14(11-15(16)17(18,19)20)21-12-13-7-5-3-2-4-6-8-13/h9-11,13,21H,2-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRBTNSTRWYMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCCCCCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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